Methyl N-cyanopropionimidate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H8N2O |
|---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
methyl N-cyanopropanimidate |
InChI |
InChI=1S/C5H8N2O/c1-3-5(8-2)7-4-6/h3H2,1-2H3 |
InChI Key |
HSCFSXQVKZFPCT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NC#N)OC |
Origin of Product |
United States |
Reactivity Profile and Mechanistic Organic Chemistry of Methyl N Cyanopropionimidate
Ambiphilic Reactivity: Electrophilic and Nucleophilic Centers
N-cyanoimidates, including methyl N-cyanopropionimidate, exhibit ambiphilic reactivity, meaning they possess both electrophilic and nucleophilic centers. This dual reactivity makes them versatile intermediates in organic synthesis. researchgate.netgoogle.com The distribution of electron density within the N-cyanoimidate functional group, influenced by the electronic effects of the substituent groups, governs the location and reactivity of these centers.
Electrophilic Carbonyl and Imine Reactivity
The primary electrophilic sites in this compound are the imine carbon and the carbon of the cyano group. The imine carbon is bonded to two electronegative nitrogen atoms and an oxygen atom (in the methoxy (B1213986) group), which withdraw electron density, rendering it susceptible to attack by nucleophiles. Similarly, the nitrile carbon is electrophilic due to the polarization of the carbon-nitrogen triple bond.
N-functionalized imidates are recognized as versatile bis-electrophilic reagents. researchgate.net This electrophilicity is central to their utility in the synthesis of various heterocyclic compounds. researchgate.netresearchgate.net
Table 1: Predicted Electrophilic Centers of this compound and Their Reactivity
| Electrophilic Center | Reason for Electrophilicity | Typical Reactions |
| Imine Carbon | Inductive effect of adjacent electronegative atoms (N, O) | Nucleophilic Addition, Substitution |
| Nitrile Carbon | Polarization of the C≡N triple bond | Nucleophilic Addition |
Nucleophilic Nitrogen and Pi-System Reactivity
While N-cyanoimidates are primarily considered electrophilic, they also possess nucleophilic character. The lone pair of electrons on the imine nitrogen can participate in reactions with strong electrophiles. Furthermore, the π-system of the C=N double bond can exhibit nucleophilic behavior in certain contexts, such as in cycloaddition reactions.
The nucleophilicity of the nitrogen atoms can be influenced by the substituents. In the case of this compound, the propionyl group and the methoxy group will modulate the electron density on the nitrogen atoms.
Fundamental Reaction Mechanisms
The dual reactivity of N-cyanoimidates allows them to participate in a variety of reaction mechanisms, making them valuable building blocks in synthetic organic chemistry.
Nucleophilic Addition Reactions
Nucleophilic addition is a characteristic reaction of the imine and nitrile functionalities present in this compound. Nucleophiles can attack the electrophilic imine carbon, leading to the formation of tetrahedral intermediates. These intermediates can then undergo further reactions, such as elimination or rearrangement.
For instance, N-cyanoimidates are known to react with hydrazines to form 3-amino-1,2,4-triazoles. researchgate.net This reaction proceeds via nucleophilic addition of the hydrazine (B178648) to the imine carbon, followed by an intramolecular cyclization and elimination of methanol (B129727).
Substitution Reactions, including SN2 Pathways
The methoxy group attached to the imine carbon can act as a leaving group, allowing for nucleophilic substitution reactions. These reactions can proceed through a pathway analogous to an SN2 reaction, where a nucleophile attacks the imine carbon and displaces the methoxy group. rammohancollege.ac.inchemguide.co.uk The feasibility of this pathway depends on the nature of the nucleophile and the reaction conditions.
N-cyanoimidates have been shown to react with aminotriazoles in the presence of a base to yield triazolotriazines, a reaction that involves nucleophilic attack and subsequent substitution. researchgate.net
Table 2: Examples of Nucleophilic Substitution Reactions with N-Cyanoimidates
| Nucleophile | Product Type | Reference |
| Hydrazines | 3-Amino-1,2,4-triazoles | researchgate.net |
| Aminotriazoles | Triazolotriazines | researchgate.net |
| Aryl Amines | N-Aroyl-N′-Phenylguanidines | thieme-connect.com |
Rearrangement Processes
While specific rearrangement reactions of this compound are not detailed in the literature, the N-cyanoimidate scaffold can potentially undergo various rearrangement processes. One notable rearrangement related to similar structures is the Tiemann rearrangement of amidoximes, which can be used to synthesize N-substituted cyanamides. nih.gov Although not a direct rearrangement of an N-cyanoimidate, it highlights the chemical space accessible from related precursors.
The thermal stability of compounds containing cyano groups can also be a factor, with some cyano-containing ionic liquids undergoing thermal degradation to form polymeric products. rsc.org The specific conditions under which this compound might rearrange or decompose would require dedicated experimental investigation.
Proton Transfer and Dissociation Equilibria in Reaction Intermediates
The reactivity of this compound in protic media or under acid/base catalysis is fundamentally governed by proton transfer events. The molecule possesses multiple potential sites for protonation, including the imine nitrogen, the nitrile nitrogen, and the ether oxygen. The initial protonation site is crucial as it dictates the subsequent reaction pathways.
In acidic conditions, analogous to the Pinner reaction for imidate synthesis, the imine nitrogen is expected to be the most basic site. rroij.comrroij.com Protonation of this nitrogen generates a highly activated nitrilium-like intermediate. This proton transfer is a rapid and reversible equilibrium, but it significantly enhances the electrophilicity of the imidate carbon, making it susceptible to nucleophilic attack.
The N-cyano group introduces additional complexity. The cyano nitrogen can also be protonated, although it is generally less basic than the imine nitrogen. The equilibrium between the N-protonated and cyano-protonated species will be influenced by the solvent and the nature of the acid catalyst. Dissociation of these intermediates can lead to different fragmentation patterns or reaction pathways.
| Intermediate Type | Protonation Site | Consequence of Formation | Potential Dissociation Pathway |
| N-Protonated Imidate | Imine Nitrogen | Activation of imidate carbon for nucleophilic attack | Reversible deprotonation; Elimination of methanol after subsequent proton transfer |
| O-Protonated Imidate | Methoxy Oxygen | Weakening of the C-O bond | Loss of methanol to form a nitrilium species |
| Cyano-Protonated | Nitrile Nitrogen | Activation of the cyano group | Potential for cyclization or rearrangement reactions |
Catalytic Transformations Involving this compound
The structural features of this compound, specifically the imine and cyano functionalities, suggest its potential as a substrate in various transition metal-catalyzed reactions. The nitrogen atoms possess lone pairs that can coordinate to metal centers, enabling a range of transformations.
C-N Bond Activation: Transition metals are known to mediate the cleavage of C-N bonds, which are typically inert. rsc.org In the case of this compound, a low-valent metal catalyst (e.g., Nickel or Palladium) could potentially insert into the C-N single bond of the N-cyano group or the C=N double bond of the imidate. This activation could be followed by cross-coupling reactions, where the propionimidate moiety or the cyano group is replaced by another functional group. For instance, oxidative addition of a metal center to the C(sp²)-N bond could generate an organometallic intermediate poised for further reaction. rsc.org
Coupling Reactions: The imidate functionality can be viewed as an analog of esters or amides. Transition metal-catalyzed transformations of amides into esters have been reported, proceeding through C-N bond cleavage. rsc.org A similar nickel-catalyzed conversion of this compound to methyl propionate (B1217596) could be envisioned in the presence of an alcohol. Furthermore, the nitrogen atoms could act as directing groups for C-H activation at the ethyl group, enabling site-selective functionalization.
Catalyst-Substrate Interactions:
| Metal Catalyst (Example) | Potential Reaction Type | Mechanistic Role of Metal |
| Palladium(0) / Nickel(0) | Cross-Coupling, C-N Activation | Oxidative addition into C-N or C=N bonds |
| Rhodium(I) / Iridium(I) | Directed C-H Functionalization | Coordination to nitrogen to direct catalyst to a specific C-H bond |
| Copper(I) / Ruthenium(II) | Cycloadditions, Lewis Acid Catalysis | Activation of the cyano or imine group for nucleophilic attack |
Organocatalysis: The electrophilic imidate carbon can be activated by Lewis acid organocatalysts, while the imine nitrogen can be activated by Brønsted acid catalysts. For example, a chiral phosphoric acid could protonate the imine nitrogen, creating a chiral ion pair and enabling enantioselective nucleophilic additions to the C=N bond. Thiourea-based organocatalysts could potentially activate the N-cyano group through hydrogen bonding, facilitating reactions at this site.
Biocatalysis: While specific enzymatic transformations of N-cyanoimidates are not widely documented, analogies can be drawn from the biocatalysis of related functional groups. Hydrolase enzymes like esterases or amidases could potentially catalyze the hydrolysis of the imidate bond, although the presence of the N-cyano group might present a steric or electronic hindrance affecting substrate recognition and catalytic efficiency. Nitrilase enzymes, which hydrolyze cyano groups to carboxylic acids, could also potentially interact with the N-cyano functionality, although the substitution on the nitrogen atom makes this a non-traditional substrate. The feasibility of such biocatalytic processes would depend heavily on the enzyme's active site architecture and its tolerance for this specific substrate structure.
Unimolecular and Bimolecular Reaction Pathways
The reactivity of this compound can be categorized into unimolecular and bimolecular pathways, which can be explored computationally and experimentally. d-nb.infonih.gov
Unimolecular Reactions: In the absence of other reagents, this compound may undergo thermal or photochemical rearrangement or decomposition. A plausible unimolecular pathway is a d-nb.infonih.gov-sigmatropic rearrangement, where the methyl group migrates from the oxygen to the imine nitrogen, yielding a more stable N-methyl-N-cyanopropionamide. Thermal decomposition at higher temperatures could lead to fragmentation, potentially eliminating smaller stable molecules. Computational studies can help determine the activation barriers for such processes and predict the most likely unimolecular reaction channels. bohrium.com
Bimolecular Reactions: These reactions involve the interaction of this compound with another chemical entity.
Hydrolysis: Reaction with water, typically under acidic or basic catalysis, would lead to the cleavage of the imidate functionality to produce methyl propionate and cyanamide (B42294) or its decomposition products.
Aminolysis: Reaction with primary or secondary amines could substitute the methoxy group to yield N-substituted N'-cyanopropionamidines.
Nucleophilic Addition: Strong nucleophiles like organometallic reagents (e.g., Grignard reagents) could add to the electrophilic imidate carbon.
Cycloaddition: The C=N-C=N system presents opportunities for cycloaddition reactions with suitable dienes or dipolarophiles, potentially leading to heterocyclic structures.
Factors Influencing Reactivity and Selectivity (e.g., Steric and Electronic Effects)
The reactivity of this compound and the selectivity of its transformations are governed by a combination of steric and electronic factors. ucc.ie
Electronic Effects: The N-cyano group is strongly electron-withdrawing. This has several significant consequences:
Increased Electrophilicity: It enhances the electrophilic character of the imidate carbon by withdrawing electron density through the imine nitrogen, making it more susceptible to nucleophilic attack compared to a simple imidate.
Modified Basicity: It reduces the basicity of the imine nitrogen, affecting the equilibrium of protonation.
Stabilization of Intermediates: It can stabilize anionic intermediates formed during nucleophilic addition.
The methoxy group is an electron-donating group through resonance but electron-withdrawing through induction. Its primary role is as a leaving group in substitution reactions.
Steric Effects: Steric hindrance plays a critical role in controlling the accessibility of the reactive centers. youtube.comyoutube.com
Approach to Imidate Carbon: The ethyl group and the methoxy group create a certain level of steric congestion around the imidate carbon. Bulky nucleophiles may face significant steric hindrance, slowing down the reaction rate. youtube.com
Influence on Conformation: Steric interactions between the substituents can influence the preferred conformation of the molecule, which in turn can affect orbital overlap and reactivity in stereoelectronic-controlled reactions. wikipedia.org For example, steric clash might favor a conformation where the lone pair of the imine nitrogen is not perfectly aligned for delocalization, affecting its basicity and nucleophilicity. nih.gov
The interplay between these effects determines the ultimate outcome of a reaction. For instance, in a reaction with a sterically demanding amine, the electronic activation provided by the N-cyano group might be offset by severe steric repulsion, leading to a sluggish or non-existent reaction. rsc.org
Summary of Influencing Factors:
| Factor | Influence on Reactivity/Selectivity |
| Electronic (N-Cyano Group) | Increases electrophilicity of C=N carbon; Reduces basicity of imine nitrogen. |
| Electronic (Methoxy Group) | Acts as a leaving group; Donates electron density via resonance. |
| Steric (Ethyl Group) | Hinders nucleophilic attack at the imidate carbon. |
| Steric (Methoxy Group) | Contributes to steric crowding around the reactive center. |
Despite a comprehensive search for the applications of this compound in advanced organic synthesis, no specific literature or detailed research findings could be retrieved that directly correspond to the outlined sections and subsections. General searches on the synthesis of the target heterocyclic systems—pyrimidines, triazoles, triazines, imidazoles, and oxazolines—did not yield any methods employing this compound as a starting material or key intermediate. Similarly, searches for its utility in carbon-carbon and carbon-nitrogen bond formation, as well as its role as a precursor for functional group interconversions, did not provide any relevant information.
The available literature discusses the synthesis of these important classes of compounds through various other well-established routes, none of which involve the specified chemical, this compound. For instance, the synthesis of pyrimidines often involves the condensation of amidines with α,β-unsaturated carbonyl compounds, and triazoles are commonly synthesized via cycloaddition reactions of azides and alkynes. However, a direct link to the reactivity and synthetic applications of this compound in these contexts is absent from the accessed scientific databases.
Therefore, due to the lack of specific and verifiable information on the chemical behavior and synthetic utility of this compound within the requested framework, it is not possible to generate a scientifically accurate and informative article that adheres to the strict constraints of the provided outline. The creation of content without supporting scientific literature would amount to speculation and would not meet the required standards of accuracy and authoritativeness.
Applications of Methyl N Cyanopropionimidate in Advanced Organic Synthesis
Role in Cyanation Strategies and Nitrile Functionalization
No specific studies detailing the use of Methyl N-cyanopropionimidate as a cyanating agent or in nitrile functionalization reactions have been identified. While the N-cyano group is a known source of cyanide in some contexts, the specific reactivity and synthetic utility of this compound in these transformations have not been documented.
Development of Novel Reagents and Intermediates
There is no available information on the use of this compound as a precursor for the development of novel reagents or as a key intermediate in complex organic syntheses. Its potential as a building block in the synthesis of new chemical entities remains unexplored in the reviewed literature.
Due to the absence of specific data and research findings for this compound, the creation of data tables and a detailed discussion as per the user's request is not possible at this time.
Spectroscopic and Computational Characterization Methodologies
Spectroscopic Elucidation Techniques in Organic Chemistry
Spectroscopic techniques are fundamental to the identification and structural analysis of organic molecules. By probing the interactions of molecules with electromagnetic radiation, these methods reveal distinct features of a compound's structure.
NMR spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule in solution. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus influences its absorption frequency, providing a detailed map of the molecular structure.
Proton (¹H) NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For Methyl N-cyanopropionimidate, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the different proton environments within the molecule.
The methyl group attached to the oxygen atom (O-CH₃) would likely appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift would be influenced by the electronegative oxygen atom. The ethyl group of the propionimidate moiety would show a more complex pattern: a quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the imino group and a triplet for the terminal methyl protons (-CH₃). The splitting pattern arises from spin-spin coupling with the neighboring protons, following the n+1 rule.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
| -OCH₃ | 3.5 - 4.0 | Singlet | Methoxy (B1213986) group protons |
| -CH₂-CH₃ | 2.2 - 2.6 | Quartet | Methylene protons of the ethyl group |
| -CH₂-CH₃ | 1.0 - 1.4 | Triplet | Methyl protons of the ethyl group |
Note: Predicted chemical shifts are estimates based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. libretexts.org In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single peak, allowing for the determination of the total number of distinct carbon environments. libretexts.org
For this compound, one would expect to see signals for the methoxy carbon, the two carbons of the ethyl group, the imino carbon, and the cyano carbon. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms attached to it. The imino carbon and the cyano carbon would be expected to appear significantly downfield due to their bonding characteristics. libretexts.orglibretexts.org
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Assignment |
| -OCH₃ | 50 - 60 | Methoxy carbon |
| -CH₂-CH₃ | 25 - 35 | Methylene carbon of the ethyl group |
| -CH₂-CH₃ | 10 - 15 | Methyl carbon of the ethyl group |
| C=N-CN | 150 - 165 | Imino carbon |
| -C≡N | 115 - 125 | Cyano carbon |
Note: Predicted chemical shifts are estimates based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.
Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide information about through-space correlations between protons that are in close proximity, which is invaluable for confirming stereochemistry and conformational details.
In a hypothetical NOESY spectrum of this compound, one would expect to observe cross-peaks between the protons of the methoxy group and the methylene protons of the ethyl group, provided they are spatially close in the molecule's preferred conformation. Such an observation would help to establish the relative orientation of these groups around the C=N bond.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. masterorganicchemistry.com This technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for the compound.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C≡N (nitrile) stretch, the C=N (imine) stretch, and C-O (ether) stretch, as well as C-H stretching and bending vibrations for the alkyl groups. The nitrile stretch is typically a sharp and intense band in a relatively uncongested region of the spectrum. masterorganicchemistry.com
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |
| C-H (sp³) | 2850 - 3000 | Stretching |
| C≡N | 2240 - 2260 | Stretching |
| C=N | 1640 - 1690 | Stretching |
| C-O | 1050 - 1150 | Stretching |
Note: These are approximate ranges and the exact positions can be influenced by the molecular structure and sample phase.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns. msu.edu In a mass spectrometer, a molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. Additionally, characteristic fragment ions would be observed due to the cleavage of weaker bonds. Potential fragmentation pathways could include the loss of the methoxy group (-OCH₃), the cyano group (-CN), or parts of the ethyl group. The analysis of these fragments helps to piece together the molecular structure.
Table 4: Predicted Key Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Identity |
| [M]⁺ | 112.06 | Molecular Ion |
| [M - CH₃]⁺ | 97.05 | Loss of a methyl group |
| [M - OCH₃]⁺ | 81.05 | Loss of the methoxy group |
| [M - CN]⁺ | 86.08 | Loss of the cyano group |
| [M - C₂H₅]⁺ | 83.04 | Loss of the ethyl group |
Note: The predicted m/z values are based on the monoisotopic masses of the most common isotopes.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Quantum Chemical and Computational Studies of this compound
Quantum chemical calculations provide profound insights into the intrinsic properties of molecules, complementing experimental data and helping to predict behavior. researchgate.net Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to model electronic structure, optimize molecular geometries, and calculate reactivity descriptors. mdpi.comgithub.io
Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which governs its stability, geometry, and reactivity.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It is based on the principle that the ground-state energy of a molecule is a unique functional of its electron density. fiveable.menih.gov DFT has become highly popular due to its favorable balance of computational cost and accuracy for many molecular systems. nih.gov
Hartree-Fock (HF) theory is another foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org It provides a good starting point for more advanced calculations but neglects electron correlation, which can be a limitation for achieving high accuracy. insilicosci.com
For this compound, these methods would be used to calculate key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. scispace.com
Table 4: Hypothetical Electronic Properties of this compound from DFT Calculations This table is hypothetical and for illustrative purposes, showing typical outputs from electronic structure calculations.
| Parameter | Calculated Value (eV) | Interpretation |
|---|---|---|
| Energy of HOMO | -7.5 | Represents the ability to donate an electron (nucleophilicity). |
| Energy of LUMO | -0.8 | Represents the ability to accept an electron (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | 6.7 | Indicates high kinetic stability and low reactivity. |
| Dipole Moment | 3.2 D | Suggests the molecule is polar. |
Conceptual DFT provides a framework to quantify chemical reactivity concepts like electrophilicity and nucleophilicity. nih.gov These global reactivity indices are calculated from the electronic properties obtained through methods like DFT.
The electrophilicity index (ω) quantifies the ability of a species to accept electrons, while the nucleophilicity index (N) measures its electron-donating capability. bohrium.com These indices are invaluable for predicting how a molecule will behave in chemical reactions, particularly in polar or pericyclic reactions. nih.gov By calculating these descriptors for this compound, one could predict its propensity to act as either an electrophile (likely at the imidate carbon) or a nucleophile (potentially at the nitrogen atoms or the oxygen atom). Local reactivity descriptors, such as Fukui functions, can further pinpoint the specific atomic sites most susceptible to nucleophilic or electrophilic attack. echemi.com
Table 5: Illustrative Predicted Reactivity Indices for this compound This table is hypothetical and illustrates the type of data expected from reactivity descriptor calculations.
| Reactivity Index | Definition | Predicted Value (eV) | Predicted Reactivity |
|---|---|---|---|
| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 4.15 | Moderate tendency to attract electrons. |
| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 3.35 | High resistance to change in electron distribution. |
| Electrophilicity Index (ω) | χ²/2η | 2.57 | Classified as a moderate electrophile. |
| Nucleophilicity Index (N) | E_HOMO(Nu) - E_HOMO(TCE) | 2.15 | Classified as a moderate nucleophile. |
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds. edurev.inchemistrysteps.com Molecular geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the most stable structure of the molecule. q-chem.comasiaresearchnews.com
For an acyclic and flexible molecule like this compound, multiple conformations are possible due to rotation around the C-C and C-O single bonds. libretexts.org A systematic conformational search followed by geometry optimization using quantum chemical methods (like DFT) would be performed to identify the global minimum energy conformer. aps.org This process provides precise information on bond lengths, bond angles, and dihedral angles of the most stable three-dimensional structure. This optimized geometry is crucial as it serves as the basis for all other computational property calculations and provides insight into the molecule's shape and potential steric interactions. q-chem.com
Table 6: Hypothetical Optimized Geometric Parameters for this compound This table is hypothetical, showing selected optimized parameters for the predicted lowest energy conformer.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C=N (imidate) | 1.28 Å |
| Bond Length | C≡N (nitrile) | 1.16 Å |
| Bond Length | O-CH₃ | 1.43 Å |
| Bond Angle | C-N=C | 118.5° |
| Bond Angle | N-C-O | 125.0° |
| Dihedral Angle | C-C-N=C | ~180° (anti-periplanar) |
Simulation of Reaction Pathways and Transition State Geometries
Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms involving this compound. Through the simulation of reaction pathways, researchers can map out the potential energy surface (PES) of a chemical reaction, identifying the most energetically favorable routes from reactants to products. These simulations are crucial for understanding reaction kinetics and predicting the formation of various products under different conditions.
A key aspect of these simulations is the identification of transition state (TS) geometries. A transition state represents the highest energy point along the reaction coordinate, and its structure provides vital information about the bond-breaking and bond-forming processes that occur during the reaction. Quantum chemical methods, such as Density Functional Theory (DFT), are commonly employed to locate and characterize these transient structures. researchgate.net For instance, in studying the reactions of related compounds, calculations at the B3LYP/6-311++G(d,p) level of theory have been used to elucidate the structures of intermediates, transition states, and products. researchgate.net
The process typically begins with an initial guess of the reaction coordinate, followed by optimization algorithms that locate the stationary points on the PES, including minima (reactants and products) and first-order saddle points (transition states). Once a transition state is located, its identity is confirmed by vibrational frequency analysis, where a single imaginary frequency corresponding to the motion along the reaction coordinate confirms a true transition state. The energy of this transition state relative to the reactants gives the activation energy, a critical parameter in determining the reaction rate.
These computational approaches allow for the investigation of various possible reaction pathways, such as isomerization, decomposition, or reactions with other molecules. By comparing the activation energies of different pathways, the most likely reaction mechanism can be determined.
Below is a representative data table illustrating the kind of information obtained from such simulations for a hypothetical reaction of this compound.
Table 1: Calculated Activation Energies for a Hypothetical Reaction Pathway
| Reaction Step | Transition State | Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |
|---|---|---|---|
| Isomerization | TS1 | 25.4 | -450.2 |
| Decomposition | TS2 | 35.1 | -620.5 |
Vibrational Frequency Analysis and Theoretical Spectroscopic Property Prediction
Theoretical vibrational frequency analysis is an indispensable tool for the characterization of this compound. By computationally modeling the vibrational modes of the molecule, it is possible to predict its infrared (IR) and Raman spectra. These theoretical spectra can then be compared with experimental data to confirm the molecular structure and assign the observed spectral bands to specific vibrational motions of the atoms. researchgate.net
The calculations are typically performed using quantum mechanical methods like DFT or ab initio methods such as Møller-Plesset perturbation theory (MP2). researchgate.net After optimizing the molecular geometry to its lowest energy state, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates, which yields a set of harmonic vibrational frequencies.
However, theoretical harmonic frequencies often overestimate the experimental frequencies due to the neglect of anharmonicity. researchgate.net To improve the agreement with experimental data, the calculated frequencies are often scaled by an empirical scaling factor. The choice of scaling factor depends on the level of theory and basis set used in the calculation. researchgate.net
Beyond simple frequency prediction, these calculations provide a detailed description of each vibrational mode, including the atoms involved and the nature of their motion (e.g., stretching, bending, or torsion). This information is invaluable for interpreting complex experimental spectra. For example, the characteristic C≡N stretching frequency in the nitrile group and the C=N stretching of the imidate group can be precisely identified.
The following interactive table presents a hypothetical comparison between calculated and experimental vibrational frequencies for this compound.
Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Calculated (Scaled) Frequency | Experimental Frequency | Assignment |
|---|---|---|---|
| ν(C≡N) | 2250 | 2248 | Nitrile stretch |
| ν(C=N) | 1655 | 1652 | Imidate stretch |
| δ(CH₃) | 1450 | 1445 | Methyl bend |
Molecular Dynamics and Chemical Kinetics Modeling
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound at an atomistic level. mdpi.com In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules, allowing researchers to observe the conformational changes, diffusion, and interactions of the molecule over time. These simulations can be performed for the isolated molecule in the gas phase or, more realistically, in the presence of a solvent.
MD simulations are particularly useful for understanding the dynamic aspects of the molecule that are not captured by static quantum chemical calculations. For example, they can reveal the preferred conformations of the molecule and the energy barriers between them. Furthermore, MD simulations can be used to compute various thermodynamic properties, such as the free energy of solvation.
For more complex reactions, Rice-Ramsperger-Kassel-Marcus (RRKM) theory may be utilized to calculate reaction rates and statistical product branching ratios, especially when the reaction is non-statistical. researchgate.net These models are crucial for understanding the factors that control the reaction rate and for optimizing reaction conditions.
Solvation Effects in Computational Studies
The properties and reactivity of this compound can be significantly influenced by its environment, particularly when it is in solution. Therefore, it is crucial to account for solvation effects in computational studies. researchgate.net There are two main approaches to modeling solvation: implicit and explicit solvent models.
Implicit solvent models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. core.ac.uk The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. The Solvation Model on Density (SMD) is an example of a widely used implicit solvent model. researchgate.net These models are computationally efficient and can provide a good qualitative understanding of solvation effects.
Explicit solvent models, in contrast, treat the solvent molecules individually. The solute molecule is placed in a box of solvent molecules, and the interactions between all molecules are calculated explicitly. This approach is more computationally demanding but provides a more detailed and accurate description of the solute-solvent interactions, including specific hydrogen bonding. nih.gov
The choice of solvent model can have a significant impact on the calculated properties. For example, the presence of a polar solvent can stabilize charged intermediates and transition states, thereby lowering activation energies and increasing reaction rates compared to the gas phase. nih.gov Solvation effects can also influence the conformational preferences of the molecule and shift its vibrational frequencies. Therefore, careful consideration of the solvent environment is essential for obtaining accurate and meaningful computational results.
Table 3: Effect of Solvent on a Hypothetical Reaction's Calculated Activation Energy
| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Gas Phase | 1.0 | 25.4 |
| Chloroform | 4.8 | 22.1 |
| Water | 78.4 | 18.5 |
Future Directions and Emerging Research Perspectives
Exploration of Novel and Sustainable Synthetic Routes
The future synthesis of Methyl N-cyanopropionimidate is geared towards greener and more efficient methodologies. Traditional synthesis routes are being re-evaluated to reduce environmental impact and improve atom economy. Key areas of exploration include the development of catalytic processes that avoid stoichiometric reagents, the use of environmentally benign solvents, and the investigation of alternative energy sources to drive the reaction.
Emerging sustainable approaches include:
Photocatalysis: Utilizing visible light or near-infrared (NIR) light to catalyze the formation of N-cyanoimidates could offer a green alternative to traditional thermal methods. rsc.orgresearchgate.net This approach may allow for reactions to occur under milder conditions, potentially reducing energy consumption and byproduct formation. mdpi.com
Electrosynthesis: Electrochemical methods provide a powerful tool for generating reactive intermediates under controlled conditions. rsc.org The electrochemical synthesis of N-cyanoimidates could offer a reagent-free activation method, minimizing waste and improving safety. youtube.combiointerfaceresearch.com
Biocatalysis: The use of enzymes to catalyze the synthesis of imidates and related compounds is a growing field. manchester.ac.uk While specific enzymes for this compound synthesis have yet to be developed, research into nitrile hydratases and engineered amide synthetases suggests the potential for future biocatalytic routes. nih.govresearchgate.net
Table 1: Comparison of Potential Sustainable Synthetic Routes for this compound
| Method | Potential Catalyst/Conditions | Key Advantages | Research Challenges |
|---|---|---|---|
| Photocatalysis | Cyanine dyes, Semiconductor nanocrystals | Use of renewable energy (light), mild reaction conditions, high selectivity. rsc.orgresearchgate.net | Catalyst stability, quantum yield optimization, substrate scope limitations. |
| Electrosynthesis | Platinum or graphite (B72142) electrodes, undivided cell | Avoids chemical oxidants/reductants, precise control over reaction potential, high atom economy. youtube.com | Electrolyte compatibility, electrode fouling, scaling up of the process. biointerfaceresearch.com |
| Biocatalysis | Engineered enzymes (e.g., nitrile synthetases) | High selectivity, biodegradable catalysts, operation in aqueous media under mild conditions. nih.gov | Enzyme discovery and engineering, substrate specificity, operational stability. manchester.ac.uk |
Development of Catalytic Asymmetric Reactions Involving this compound
A significant frontier in the chemistry of this compound is the development of catalytic asymmetric reactions to produce chiral molecules. frontiersin.org The ability to control stereochemistry is crucial for the synthesis of pharmaceuticals and other biologically active compounds. researchgate.net Research is anticipated to focus on the design and application of novel chiral catalysts that can effectively induce enantioselectivity in reactions involving this substrate.
Future research directions may include:
Asymmetric Cyanation: The development of chiral Lewis bases or transition-metal complexes to catalyze the enantioselective addition of nucleophiles to the carbon-nitrogen double bond of this compound. nih.gov
Enantioselective Cycloadditions: Exploring the use of chiral catalysts to mediate cycloaddition reactions where this compound acts as a dipolarophile or dienophile, leading to the formation of chiral heterocyclic compounds.
Catalytic Asymmetric Alkylations: The use of chiral iron or other metal catalysts to achieve enantioselective Friedel-Crafts type alkylations of aromatic compounds with this compound. mdpi.commdpi.com
Advanced Mechanistic Investigations via In Situ Spectroscopy and Kinetic Studies
A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and discovering new reactivity. Future research will likely employ advanced analytical techniques to probe reaction intermediates and transition states in real-time.
Key areas for investigation include:
In Situ Spectroscopy: Techniques such as ReactIR (Fourier-transform infrared spectroscopy) and in situ NMR (Nuclear Magnetic Resonance) spectroscopy can be used to monitor the concentration of reactants, intermediates, and products as a function of time, providing valuable kinetic data.
Kinetic Studies: Detailed kinetic analysis of reactions involving this compound will help to elucidate the rate-determining steps and the influence of various reaction parameters, such as catalyst loading, temperature, and solvent. mdpi.com
Computational Modeling: Density Functional Theory (DFT) calculations are becoming increasingly powerful for predicting reaction pathways and transition state structures. rsc.orgmdpi.com Such studies can provide insights into the stereoselectivity of asymmetric reactions and guide the design of more effective catalysts. researchgate.netresearchgate.net
Expansion of Synthetic Applications in Complex Molecule Construction
This compound is a versatile building block, and its full potential in the synthesis of complex organic molecules is yet to be realized. acs.org Future research will focus on expanding its applications in the construction of intricate molecular architectures, including natural products and pharmaceuticals. nih.gov
Promising areas of application include:
Heterocyclic Synthesis: N-cyanoimidates are valuable precursors for the synthesis of a wide range of nitrogen-containing heterocycles, such as imidazoles, triazoles, and pyrimidines. researchgate.netrsc.orgmdpi.com
Cascade Reactions: Designing cascade reactions where this compound undergoes a series of transformations in a single pot can lead to the rapid assembly of complex structures with high efficiency.
Total Synthesis: The incorporation of this compound into the total synthesis of biologically active natural products could provide more efficient and novel synthetic routes.
Table 2: Potential Applications of this compound in Complex Synthesis
| Application Area | Target Structures | Synthetic Strategy | Potential Advantages |
|---|---|---|---|
| Heterocycle Synthesis | Imidazoles, Oxazolines, Triazoles | Annulation reactions, Cycloadditions | Access to medicinally relevant scaffolds. nih.govrsc.org |
| Cascade Reactions | Polycyclic nitrogen compounds | Tandem nucleophilic addition/cyclization | Increased molecular complexity in a single step. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of this compound chemistry with modern automation and flow technologies promises to accelerate discovery and improve manufacturing processes. mdpi.com Flow chemistry, in particular, offers enhanced safety, better process control, and easier scalability compared to traditional batch methods. researchgate.netnih.gov
Future developments are expected in:
Continuous Flow Synthesis: Developing robust continuous flow processes for the synthesis and subsequent reactions of this compound. nih.govmdpi.com This can enable on-demand production and safer handling of reactive intermediates.
Automated Synthesis Platforms: Utilizing robotic systems for high-throughput screening of reaction conditions and for the automated synthesis of compound libraries based on the this compound scaffold. researchgate.netsynplechem.comresearchgate.net
AI-Driven Discovery: Combining automated synthesis with artificial intelligence and machine learning algorithms to predict optimal reaction conditions and to design novel synthetic routes and molecules. youtube.com
Table of Compounds
| Compound Name |
|---|
| This compound |
| Imidazoles |
| Triazoles |
| Pyrimidines |
Q & A
Q. What mixed-methods strategies are effective for integrating computational and experimental data on this compound’s mechanism of action?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with kinetic assays (e.g., stopped-flow spectroscopy). Validate computational binding affinities against experimental K values via surface plasmon resonance (SPR). Triangulate discrepancies using free-energy perturbation (FEP) calculations .
Data Presentation and Reproducibility
Q. What are the best practices for presenting synthetic and analytical data in compliance with journal guidelines?
- Methodological Answer :
- Tables : Include detailed reaction conditions (catalyst loading, time, yield) and spectroscopic data (NMR shifts, HRMS).
- Figures : Use color-coded schemes for reaction pathways but limit chemical structures to ≤3 per graphic .
- Supplementary Data : Provide raw NMR spectra, chromatograms, and crystallographic CIF files. Follow metric units (e.g., mM, μL) and round decimals to reflect instrument precision (e.g., ±0.1 mg) .
Q. How can researchers ensure reproducibility when scaling up this compound synthesis?
- Methodological Answer : Document batch-specific variables (e.g., solvent lot numbers, humidity levels). Use quality-controlled reagents (e.g., ≥99.5% purity) and calibrate equipment (e.g., balances, pH meters) before each run. Share detailed protocols via open-access platforms like protocols.io .
Ethical and Methodological Compliance
Q. What ethical considerations apply to non-clinical studies involving this compound?
- Methodological Answer : For in vitro toxicity assays, adhere to institutional biosafety guidelines (e.g., BSL-2 for cell lines). Disclose conflicts of interest (e.g., funding sources) and avoid human/animal testing without explicit approval (e.g., IACUC or IRB protocols). Cite compliance with ARRIVE or OECD guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
